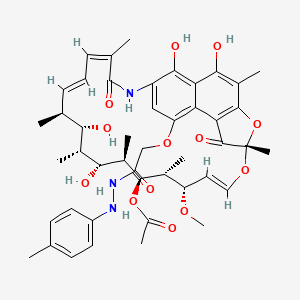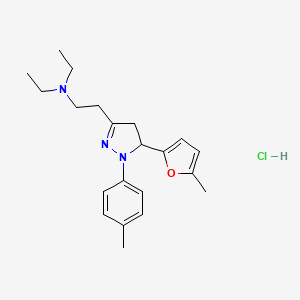
Pyrazoline, 3-(2-(diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline is a synthetic organic compound that belongs to the pyrazoline family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding pyrazole derivatives.
Reduction: Reduction reactions may lead to the formation of dihydropyrazoline derivatives.
Substitution: Various substitution reactions can occur at different positions on the pyrazoline ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazolines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Pyrazoline derivatives are studied as catalysts in various organic reactions.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.
Medicine
Anti-inflammatory Agents: Shows promise in reducing inflammation in various models.
Analgesics: Potential use as pain relievers.
Industry
Agriculture: Used as pesticides or herbicides.
Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.
Wirkmechanismus
The mechanism of action of 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline involves interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or DNA
Pathways: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(Diethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-1H-pyrazoline
- 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-thienyl)-1-(p-tolyl)-1H-pyrazoline
Uniqueness
The unique structural features of 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline, such as the presence of the 5-methyl-2-furyl group, contribute to its distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
102129-24-8 |
|---|---|
Molekularformel |
C21H30ClN3O |
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
N,N-diethyl-2-[3-(5-methylfuran-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C21H29N3O.ClH/c1-5-23(6-2)14-13-18-15-20(21-12-9-17(4)25-21)24(22-18)19-10-7-16(3)8-11-19;/h7-12,20H,5-6,13-15H2,1-4H3;1H |
InChI-Schlüssel |
RPGVYDDDNXKSBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC1=NN(C(C1)C2=CC=C(O2)C)C3=CC=C(C=C3)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


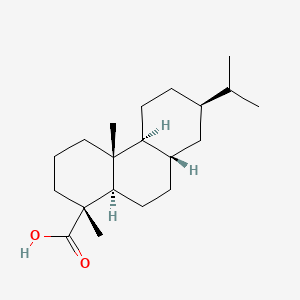
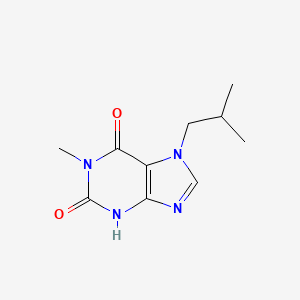
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)

![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
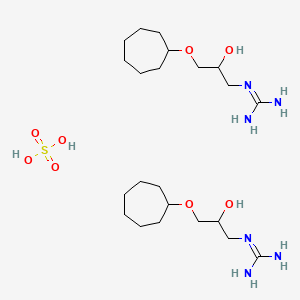

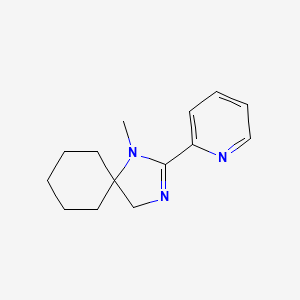
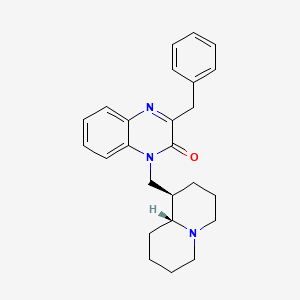
![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)

